Pentylpyrazine
Overview
Description
Pentylpyrazine: is an organic compound with the chemical formula C9H16N2 . It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds containing a nitrogen atom in the ring structure. This compound is known for its characteristic odor and is often used in the flavor and fragrance industry. It is also found in various natural sources, including foods and beverages, where it contributes to their aroma and taste.
Scientific Research Applications
Pentylpyrazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex pyrazine derivatives.
Biology: this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Research has shown that this compound and its derivatives may have therapeutic potential in treating various diseases, including cancer and cardiovascular disorders.
Industry: In the flavor and fragrance industry, this compound is used to enhance the aroma and taste of food products.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various protein targets in the body, influencing their function and leading to various biological effects .
Mode of Action
It’s known that the number and positions of pyrazine rings in a molecule can greatly influence its interaction with targets, leading to changes in the molecular packing in crystals and hence the intermolecular electronic coupling .
Biochemical Pathways
It’s known that introducing more pyrazine rings decreases the energy levels of the lowest unoccupied molecular orbitals (lumos), which should aid electron transfer . This suggests that Pentylpyrazine might influence electron transfer pathways.
Pharmacokinetics
It’s known that the physicochemical properties of a molecule, including its size, charge, lipophilicity, and water solubility, can significantly impact its adme properties .
Result of Action
It’s known that the introduction of pyrazine rings into a molecule can lead to various biological effects, including changes in gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the stability of this compound and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction of Pentylamine with Pyrazine: One common method for synthesizing pentylpyrazine involves the reaction of pentylamine with pyrazine under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures.
Cyclization of Diamines with Diols: Another method involves the cyclization of diamines with diols in the presence of a catalyst such as granular alumina.
Industrial Production Methods:
Catalytic Systems: Industrial production of this compound often involves catalytic systems such as copper-chromium, copper-zinc-chromium, or zinc-phosphoric acid-manganese.
Green Synthesis: Recent advancements have focused on greener approaches to synthesize pyrazine derivatives, including this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pentylpyrazine can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO4) or other oxidizing agents.
Reduction: Reduction reactions of this compound can be carried out using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium.
Substitution: this compound can participate in substitution reactions, where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), acylating chlorination.
Reduction: Hydrogen gas (H2), palladium catalyst.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Pyrazine carboxylic acids.
Reduction: Reduced pyrazine derivatives.
Substitution: Substituted pyrazine derivatives.
Comparison with Similar Compounds
Pentylpyrazine can be compared with other similar compounds, such as:
2-Methylpyrazine: Known for its use in the flavor industry, 2-methylpyrazine has a similar structure but differs in its substitution pattern.
Tetramethylpyrazine: This compound is widely studied for its pharmacological effects, including neuroprotective and anti-inflammatory properties.
2,5-Dimethylpyrazine: Another flavor compound, 2,5-dimethylpyrazine, is known for its presence in various foods and beverages.
Uniqueness of this compound: this compound stands out due to its unique combination of chemical properties and biological activities. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
Properties
IUPAC Name |
2-pentylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-3-4-5-9-8-10-6-7-11-9/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDDHUQSPNJCKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=NC=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50978947 | |
Record name | 2-Pentylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50978947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6303-75-9 | |
Record name | Pentylpyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6303-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentylpyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006303759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC42876 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42876 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Pentylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50978947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentylpyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.004 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENTYLPYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y68H0XHI2R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Pentylpyrazine in food chemistry?
A: this compound is a significant aroma compound found in various foods and beverages. It contributes to the characteristic nutty, roasted, and earthy flavors often associated with roasted peanuts, cooked rice, and certain liquors. [, ] For example, research has shown that this compound, along with other alkylpyrazines, contributes to the complex aroma profile of Chinese liquors like "Wuliangye" and "Jiannanchun." []
Q2: How is this compound formed in food?
A: While the provided research doesn't directly address this compound formation, it sheds light on the formation of structurally related alkylpyrazines. Research suggests that these compounds can be formed through reactions involving acetol, ammonium acetate, and aldehydes like pentanal. [] This suggests that similar reactions involving different aldehydes could potentially lead to the formation of this compound.
Q3: Are there analytical techniques to identify and quantify this compound in food?
A: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) combined with olfactory analysis (GC-O) are commonly employed techniques to identify and characterize aroma compounds, including this compound, in complex mixtures like food and beverages. [] Aroma extract dilution analysis (AEDA) can further pinpoint the most impactful aroma compounds based on their flavor dilution (FD) values. []
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